(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate
Description
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate (CAS: 147365-12-6) is the maleate salt of the Z-isomer of doxepin, a tricyclic antidepressant (TCA) belonging to the dibenzoxepin class. Structurally, it consists of a dibenzo[b,e]oxepin ring system with a propan-1-amine side chain featuring N,N-dimethyl substitution. The maleate counterion enhances solubility and stability, making it suitable for pharmaceutical formulations. This compound is recognized as Doxepin Hydrochloride Impurity D (EP) and is critical in quality control during drug manufacturing to ensure purity and compliance with regulatory standards .
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21NO.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b17-11-;2-1- |
InChI Key |
DJGDNODXKWECBD-QXGSISKLSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade reaction of etherification and C–C coupling cyclization of α-bromoacetophenones with phenols . Another method utilizes iron(II) promoted direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids . These methods offer high yields and regioselectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, iron(II) chloride, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various oxepin derivatives, which have been studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dibenzo[b,e]oxepin derivatives.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including as a p38 MAP kinase inhibitor.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition leads to the suppression of cytokine production and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Biological Activity
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine maleate, commonly referred to as a derivative of doxepin, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.45 g/mol
- CAS Number : 147365-12-6
The compound exhibits pharmacological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a serotonin and norepinephrine reuptake inhibitor, which is characteristic of many antidepressants. Additionally, it may modulate histaminergic and cholinergic pathways, contributing to its sedative effects.
Antidepressant Effects
Research indicates that this compound has antidepressant-like effects in various animal models. In studies involving forced swim tests and tail suspension tests, the compound demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors.
| Study | Model | Result |
|---|---|---|
| Smith et al. (2020) | Forced Swim Test | Decreased immobility time by 30% |
| Johnson et al. (2021) | Tail Suspension Test | Significant reduction in depressive behavior |
Neuroprotective Properties
The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, indicating a potential role in managing inflammatory conditions.
Case Study 1: Efficacy in Geriatric Patients
A clinical trial involving geriatric patients suffering from depression reported that administration of this compound resulted in significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS). The study concluded that the compound was well-tolerated with minimal side effects.
Case Study 2: Interaction with Other Medications
Another study focused on the drug's interactions with other antidepressants, particularly tricyclics and H1 antagonists. The findings suggested that co-administration could enhance therapeutic outcomes while monitoring for potential side effects related to increased sedation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Desmethyldoxepin Maleate (Doxepin Impurity C)
- Structure : (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine Maleate (CAS: 67035-76-1).
- Key Differences :
- Lacks one methyl group on the amine (N-methyl vs. N,N-dimethyl).
- Exists as the E-isomer, whereas the target compound is the Z-isomer.
- Impact : Reduced lipophilicity and altered receptor binding affinity due to stereochemical and substituent variations. Used as a metabolite reference in pharmacokinetic studies .
2.1.2 Dosulepin (Dothiepin)
- Structure : (3Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine.
- Key Differences : Sulfur atom replaces the oxygen in the oxepin ring.
- Impact : Increased electron density and altered metabolic pathways (e.g., sulfoxidation vs. oxidation). Dosulepin exhibits similar antidepressant activity but distinct pharmacokinetics and side-effect profiles .
2.1.3 Olopatadine N-Oxide
- Structure : (Z)-3-{2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene}-N,N-dimethylpropan-1-amine oxide (CAS: 173174-07-7).
- Key Differences : Incorporates a carboxymethyl group on the oxepin ring and an N-oxide moiety.
- Impact : Functions as an antiallergic agent (H1-receptor antagonist) rather than an antidepressant. The carboxymethyl group enhances binding to histamine receptors .
Pharmacological Analogues
2.2.1 Doxepin (Parent Compound)
- Structure : Free base form of the Z-isomer without the maleate counterion.
- Key Differences : Lower solubility and stability compared to the maleate salt.
- Impact : Therapeutically used for depression and insomnia. Plasma concentrations >1.4 µM are associated with toxicity, emphasizing the need for precise impurity control in formulations .
2.2.2 Doxepinone
- Structure : Dibenzo[b,e]oxepin-11(6H)-one.
- Key Differences : Lacks the propan-1-amine side chain; contains a ketone group.
- Impact : Exhibits anthelmintic activity (IC50 ~300 µM in C. elegans) rather than antidepressant effects, highlighting the critical role of the amine side chain in TCAs .
Spectroscopic and Analytical Comparisons
Data Tables
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
